molecular formula C14H14N2O2S3 B273762 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B273762
M. Wt: 338.5 g/mol
InChI Key: VSDCHMHNRORSMN-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. This leads to a reduction in inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one has a range of biochemical and physiological effects. These include anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential to act as an anti-inflammatory and antioxidant agent. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress in the body. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of new drugs for the treatment of various diseases, including arthritis and cardiovascular disease. Another potential direction is in the study of the compound's neuroprotective effects, which may have implications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol and 3-ethyl-2-thioxo-4-thiazolidinone in the presence of acetic acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.

Scientific Research Applications

3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of conditions such as arthritis and cardiovascular disease.

properties

Product Name

3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C14H14N2O2S3

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14N2O2S3/c1-4-16-12(17)11(21-14(16)19)13-15(2)9-7-8(18-3)5-6-10(9)20-13/h5-7H,4H2,1-3H3/b13-11-

InChI Key

VSDCHMHNRORSMN-QBFSEMIESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C3=C(S2)C=CC(=C3)OC)C)/SC1=S

SMILES

CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=S

Canonical SMILES

CCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=S

Origin of Product

United States

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